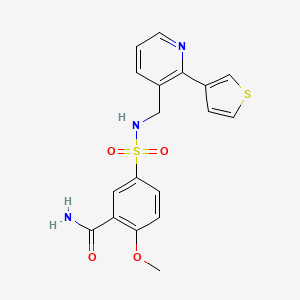

2-methoxy-5-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-methoxy-5-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common feature in many pharmaceutical drugs due to its bioactivity . The molecule also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a pyridine ring, which is a six-membered ring with one nitrogen atom .

科学的研究の応用

Synthesis and Molecular Characterization

Research into the synthesis and characterization of compounds structurally related to 2-methoxy-5-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide has provided foundational knowledge for developing novel therapeutic agents and materials. For example, the synthesis of sulpiride, which shares a similar sulfamoyl benzamide structure, highlights the intricate processes involved in creating compounds with specific radiochemical properties for potential use in medical diagnostics and therapeutic interventions J. Noel et al., 1972.

Potential Therapeutic Applications

While the compound has not been directly linked to specific therapeutic applications, research on structurally related compounds suggests a broad potential for therapeutic use. For instance, benzodifuranyl derivatives have shown significant anti-inflammatory and analgesic activities, indicating the potential for compounds with similar structures to be used in treating inflammation and pain A. Abu‐Hashem et al., 2020.

Material Science and Analytical Applications

The development of novel zinc ion-selective electrodes using sulpiride, a compound with a related sulfamoyl benzamide group, demonstrates the potential for using such compounds in analytical chemistry and material science. These electrodes show promise for the selective determination of zinc ions in various materials, highlighting the versatility of sulfamoyl benzamide derivatives in scientific research M. B. Saleh & A. Gaber, 2001.

Chemical Properties and Reactions

Studies on the reactions of benzothiophen dioxides with various amines provide insight into the chemical behavior of sulfur and oxygen-containing compounds. These reactions are crucial for understanding the synthesis pathways and potential chemical applications of sulfamoyl benzamide derivatives K. Buggle et al., 1978.

作用機序

- By inhibiting the proton pump, this compound reduces acid secretion, making it useful for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

- This binding prevents the pump from actively transporting protons into the stomach lumen, thereby reducing gastric acid production .

- Downstream effects include reduced activation of pepsinogen (inactive form) to pepsin (active form) and decreased proteolysis .

- Cellular effects include decreased acidity in the stomach lumen and altered pH in the gastric environment .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- The compound is well-absorbed after oral administration. It reaches systemic circulation and distributes to parietal cells. Metabolized in the liver via cytochrome P450 enzymes. Eliminated primarily through urine. High bioavailability due to good absorption and minimal first-pass metabolism .

Result of Action

Action Environment

特性

IUPAC Name |

2-methoxy-5-[(2-thiophen-3-ylpyridin-3-yl)methylsulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-25-16-5-4-14(9-15(16)18(19)22)27(23,24)21-10-12-3-2-7-20-17(12)13-6-8-26-11-13/h2-9,11,21H,10H2,1H3,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOZDQCNVMBHOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-5-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2940790.png)

![3-(2-((2-cyanoethoxy)methyl)-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B2940792.png)

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2940795.png)

![(E)-3-[4-Methyl-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B2940804.png)

![N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2940807.png)

![Tert-butyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2940810.png)